molecular formula C11H15NO B1596825 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one CAS No. 34552-04-0

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one

Cat. No.: B1596825
CAS No.: 34552-04-0
M. Wt: 177.24 g/mol
InChI Key: BCCWJSAFGSJLPD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one (CAS 34552-04-0) is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a pyridine ring and a ketone group, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds like 2-pyridone derivatives . Such derivatives are of significant interest in pharmaceutical research for evaluating new pharmacological activities, including anti-inflammatory properties . Researchers utilize this ketone for its potential as a synthetic precursor in developing novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please note that this compound is not listed on the TSCA inventory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWJSAFGSJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380305
Record name 3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-04-0
Record name 3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Approaches to the Synthesis of 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One

Retrosynthetic Analysis of the 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, the analysis identifies key bonds whose disconnection suggests plausible forward synthetic routes. amazonaws.com

The primary disconnections for the target molecule are:

Disconnection (A) - C1-C2 Bond: Cleavage of the bond between the pyridinylmethyl group and the carbonyl carbon. This is a logical disconnection as it separates the molecule into a pyridine-containing fragment and a butanone fragment.

Disconnection (B) - C2-C3 Bond: Cleavage of the bond between the carbonyl carbon and the tert-butyl group. This route is generally less common for ketone synthesis but remains a theoretical possibility.

Disconnection (C) - Pyridine-C1 Bond: Cleavage of the bond between the pyridine (B92270) ring and the butanone side chain. This approach implies building the side chain first and then attaching the pyridine ring.

These disconnections suggest the following precursors, as detailed in the table below.

Table 1: Retrosynthetic Analysis and Corresponding Precursors

Disconnection Pathway Bond Cleaved Resulting Synthons (Idealized Ions) Potential Real-World Reagents
A Pyridin-2-yl-CH₂—C(O)tBu Pyridin-2-ylmethyl anion & Pivaloyl cation 2-Picoline + Strong Base (e.g., n-BuLi) & Pivaloyl chloride or Ethyl pivalate
B Pyridin-2-yl-CH₂C(O)—tBu (Pyridin-2-yl)acetyl anion & tert-Butyl cation 2-(Pyridin-2-yl)acetic acid derivative & tert-Butyl bromide (in a Friedel-Crafts type reaction)

| C | Pyridin-2-yl—CH₂C(O)tBu | 2-Pyridyl cation & [CH₂C(O)tBu] anion | 2-Halopyridine (e.g., 2-Bromopyridine) & Enolate of 3,3-dimethylbutan-2-one (Pinacolone) |

Classical Synthetic Methodologies for this compound Generation

Classical synthesis relies on well-established reaction types to assemble the target molecule from its precursors.

Reaction Pathways Involving Pyridine Derivatives

A common and direct approach involves the functionalization of a pre-existing pyridine ring, typically starting with 2-picoline (2-methylpyridine).

The most prominent pathway is the acylation of the 2-picolyl anion. This process involves two main steps:

Deprotonation: The methyl group of 2-picoline is acidic enough to be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a nucleophilic 2-picolyl anion.

Acylation: The resulting anion is then treated with a suitable electrophilic pivaloyl source. Common acylating agents include pivaloyl chloride or an ester like ethyl pivalate. The nucleophilic attack on the carbonyl carbon of the acylating agent, followed by workup, yields the desired ketone, this compound.

An alternative involves the reaction of pyridine N-oxides, which can be lithiated at the 2-position and subsequently reacted with an ester to form the ketone. researchgate.net

Reaction Pathways Involving Butanone Precursors

This strategy begins with a butanone derivative, specifically 3,3-dimethylbutan-2-one, more commonly known as pinacolone (B1678379). The synthesis proceeds via nucleophilic substitution.

The key steps are:

Enolate Formation: Pinacolone is treated with a strong, non-nucleophilic base like LDA to selectively remove an α-proton from the methyl group, forming a lithium enolate. The use of pinacolone is advantageous as it possesses only one set of enolizable protons, preventing the formation of isomeric products.

Alkylation: The enolate is then reacted with an appropriate electrophile, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The enolate displaces the halide in an Sₙ2 reaction to form the new carbon-carbon bond, resulting in the final product. The required 2-(halomethyl)pyridine can be prepared from 2-(hydroxymethyl)pyridine.

Multi-step Synthetic Sequences

Table 2: Comparison of Classical Synthetic Sequences

Sequence Starting Materials Key Intermediates Advantages Disadvantages
1 (Acylation) 2-Picoline, Pivaloyl Chloride 2-Picolyl lithium Direct, fewer steps. Requires strong bases and anhydrous conditions.

| 2 (Alkylation) | Pinacolone, 2-(Chloromethyl)pyridine | Pinacolone enolate | Avoids highly reactive organolithium reagents on the pyridine ring. | Requires synthesis of the 2-(chloromethyl)pyridine electrophile. |

A typical multi-step sequence starting from pinacolone would be:

Synthesis of 2-(chloromethyl)pyridine from 2-pyridinemethanol (B130429) using a chlorinating agent like thionyl chloride.

Generation of the lithium enolate of pinacolone using LDA in THF at -78 °C.

Addition of the synthesized 2-(chloromethyl)pyridine to the enolate solution and allowing the reaction to proceed to completion.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis emphasizes the use of efficient and environmentally benign methods.

Catalytic Synthesis Routes

Catalytic methods offer powerful alternatives to classical stoichiometric reactions, often providing higher yields and selectivity under milder conditions.

Cross-Coupling Reactions: A plausible advanced route involves a transition-metal-catalyzed cross-coupling reaction. For instance, a Negishi coupling could be employed by reacting an organozinc derivative of the pinacolone enolate with a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a palladium or nickel catalyst. Similarly, Suzuki coupling using a boronate ester of the enolate is also feasible.

One-Pot and Tandem Reactions: Green chemistry principles encourage the design of one-pot or tandem reactions that minimize waste and energy consumption by combining multiple transformations in a single flask. mdpi.com A potential one-pot synthesis could involve the Knoevenagel condensation of 2-pyridinecarboxaldehyde (B72084) with a suitable active methylene (B1212753) compound, followed by a Michael addition of a tert-butyl nucleophile and subsequent transformations. While not directly reported for this specific molecule, such multicomponent reactions are a cornerstone of modern pyridine synthesis. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many organic reactions, including the synthesis of pyridine derivatives. nih.govmdpi.com Applying this technology to either the acylation or alkylation pathways described could significantly enhance the efficiency of the synthesis.

Table 3: Potential Catalytic Systems | Reaction Type | Catalyst System | Reagents | Potential Benefit | | :--- | :--- | :--- | :--- | | Negishi Coupling | Pd(PPh₃)₄ or NiCl₂(dppe) | 2-Bromopyridine, Pinacolone enolate-ZnCl | High functional group tolerance, mild conditions. | Requires preparation of the organozinc reagent. | | Suzuki Coupling | Pd(OAc)₂, SPhos | 2-Bromopyridine, Pinacolone enolate-derived boronate ester | Stability of boronate esters, broad applicability. | Requires preparation of the boronate ester. | | Three-Component Reaction | Y(OTf)₃ (Lewis Acid) | 2-Pyridinecarboxaldehyde, Amine, Alkene/Alkyne | High atom economy, operational simplicity. mdpi.com | Route may lead to a different but related structure. |


Flow Chemistry and Continuous Synthesis

The application of flow chemistry offers significant advantages for the synthesis of ketones, including enhanced safety, improved heat and mass transfer, and the potential for telescoped multi-step reactions. sci-hub.stresearchgate.net For the synthesis of this compound, a continuous flow process could be envisioned utilizing the reaction of an organometallic derivative of 2-picoline with a suitable acylating agent.

One plausible flow-based approach involves the in-line generation of 2-picolyllithium, followed by its immediate reaction with an activated form of 3,3-dimethylbutanoic acid, such as the corresponding acid chloride or a Weinreb amide. The high reactivity of organolithium species can be safely managed within the confined channels of a microreactor, minimizing the risks associated with exothermic reactions and unstable intermediates. nih.gov

A conceptual flow synthesis setup could involve:

A first reactor module for the deprotonation of 2-picoline using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the 2-picolyllithium. rsc.org

A second module where the generated organolithium is mixed with a stream of the acylating agent, for instance, 3,3-dimethylbutanoyl chloride. The rapid mixing and precise temperature control in a flow reactor can suppress the formation of over-addition byproducts, which are common in batch reactions with highly reactive nucleophiles. mit.edu

An in-line quenching and work-up sequence to neutralize the reaction mixture and facilitate product isolation.

The benefits of such a continuous process include reduced reaction times, higher yields due to suppressed side reactions, and the ability to safely scale up the production. rsc.org

Table 1: Potential Parameters for Flow Synthesis of this compound
ParameterValueRationale
Reactor Type Packed-bed or microreactorProvides high surface area-to-volume ratio for efficient heat and mass transfer.
Reagent 1 2-PicolineStarting material for the pyridinyl moiety.
Reagent 2 n-Butyllithium or LDAStrong base for the in-situ generation of the organolithium species.
Reagent 3 3,3-Dimethylbutanoyl chlorideAcylating agent.
Solvent Anhydrous THF or Diethyl EtherCommon solvents for organolithium reactions.
Temperature -78 °C to 0 °CLow temperatures to control reactivity and prevent side reactions.
Residence Time 1 - 10 minutesShorter reaction times are a key advantage of flow chemistry.
Quenching Agent Saturated NH4Cl solutionTo neutralize the reaction mixture.

Solvent-Free and Environmentally Benign Syntheses

Solvent-free reaction conditions represent a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing waste. For the synthesis of this compound, a solvent-free approach could be explored, particularly in the context of acylation reactions.

While a completely solvent-free synthesis from basic starting materials is challenging due to the nature of the required reagents, certain steps could be adapted to minimize solvent use. For instance, a mechanochemical approach using a ball mill could be investigated for the acylation step. Mechanochemistry relies on mechanical force to induce chemical reactions, often in the absence of a bulk solvent.

A hypothetical solvent-free acylation could involve the milling of a solid salt of 2-picoline with a solid acylating agent. However, a more feasible environmentally benign approach would focus on using greener solvents. For example, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has shown promise as a substitute for less environmentally friendly solvents like THF in Grignard reactions. researchgate.net

Another strategy involves the use of catalytic methods to avoid stoichiometric reagents that generate significant waste. A catalytic Friedel-Crafts-type acylation of a suitably activated pyridine derivative could be considered, although this is generally difficult to achieve with pyridine itself due to the deactivating effect of the nitrogen atom. However, the use of Lewis acids in catalytic amounts for acylation reactions under solvent-free conditions has been reported for other aromatic systems and could be a subject of investigation for pyridine derivatives. nih.govfrontiersin.orgnih.gov

Table 2: Comparison of Potential Environmentally Benign Synthetic Strategies
StrategyAdvantagesChallenges
Mechanochemical Synthesis Solvent-free, potentially faster reaction rates.Limited to solid-state reactions, potential for thermal decomposition.
Use of Green Solvents Reduced environmental impact, improved safety profile.May require optimization of reaction conditions, potential for lower solubility of reagents.
Catalytic Acylation Atom-economical, reduces waste from stoichiometric reagents.Pyridine deactivation by Lewis acids, may require harsh conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and the nature of the acylating agent.

In a potential Grignard-based synthesis, where 2-picolylmagnesium chloride would be the nucleophile, the prevention of diadduct formation (tertiary alcohol) is a primary concern. The reactivity of the ketone intermediate towards the Grignard reagent is often comparable to or greater than that of the starting ester or acid derivative. mit.edumit.edu Strategies to enhance the yield of the desired ketone include:

Low Temperatures: Conducting the reaction at cryogenic temperatures (e.g., -78 °C) can significantly slow down the rate of the second addition, allowing for the isolation of the ketone. mit.edu

Use of Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) of 3,3-dimethylbutanoic acid are excellent acylating agents that form a stable chelated intermediate with the organometallic reagent, which collapses to the ketone only upon aqueous workup, thus preventing over-addition.

Inverse Addition: Slowly adding the organometallic reagent to a solution of the acylating agent can help to maintain a low concentration of the nucleophile, disfavoring the second addition to the newly formed ketone.

Flow Chemistry: As previously discussed, the precise control over stoichiometry and temperature in a flow reactor is a powerful tool for optimizing yield and minimizing byproducts. nih.gov

Kinetic studies, potentially performed using in-line analytical techniques like flow NMR or IR spectroscopy, can provide valuable data for the fine-tuning of reaction parameters to achieve optimal conversion and selectivity. researchgate.netresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One

Reactivity Profiling of the Pyridine (B92270) Moiety

The pyridine ring in 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a key site for chemical modification. As a heterocyclic aromatic amine, its reactivity is characterized by the nucleophilic nitrogen atom and the electrophilic carbon atoms of the ring.

One of the fundamental reactions of the pyridine nitrogen is quaternization . This involves the reaction of the pyridine with an alkyl halide, such as methyl iodide, to form a pyridinium (B92312) salt. For instance, studies on substituted pyridines have shown that 3-fluoropyridine (B146971) and 3,5-difluoropyridine (B1298662) react with methyl iodide to form methiodide salts. researchgate.net Similarly, this compound is expected to undergo quaternization at the pyridine nitrogen.

The electronic nature of the pyridine ring also allows for electrophilic aromatic substitution . However, due to the electron-withdrawing nature of the nitrogen atom, these reactions typically require harsh conditions. Conversely, the pyridine ring can be activated towards nucleophilic aromatic substitution , particularly at the C2 and C4 positions.

Recent research has focused on the C3-selective functionalization of pyridines, which has traditionally been a challenge. researchgate.net One approach involves a dearomatization-rearomatization sequence. In this method, the pyridine is first converted into an electron-rich dihydropyridine (B1217469) intermediate, which can then react with an electrophile at the C3 position before being re-aromatized. researchgate.net Computational studies, such as those performed at the ω‐B97XD/def2‐TZVPP level of theory, have been instrumental in understanding the electronic and steric factors that govern the regioselectivity of these reactions. researchgate.net

Reactivity Profiling of the Ketone Functionality

The ketone group in this compound is a versatile functional handle for a variety of chemical transformations.

A common reaction of ketones is reduction to the corresponding secondary alcohol. Research on the reaction of pyridinic ketones with dicyclopentylzinc (B12055005) has shown that these ketones are readily reduced to secondary alcohols, whereas acyclic ketones like acetophenone (B1666503) are inert under the same conditions. researchgate.net This suggests that the pyridine moiety may play a role in activating the ketone group towards reduction.

The ketone can also undergo oxidation . A relevant example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. For this compound, this reaction would be expected to yield either tert-butyl pyridin-2-ylacetate or 2,2-dimethylpropyl picolinate, depending on the migratory aptitude of the adjacent groups.

The presence of α-hydrogens on the methylene (B1212753) bridge allows for the formation of an enolate under basic conditions. This enolate can then participate in a range of reactions, such as aldol (B89426) condensations and alkylations.

Furthermore, ketones can react with primary amines to form imines (Schiff bases) in an acid-catalyzed reversible reaction involving the elimination of water. msu.edu With secondary amines, enamines are formed. msu.edu Another important reaction is the Wolff-Kishner reduction, where the ketone is first converted to a hydrazone and then heated with a base to yield the corresponding alkane. msu.edu

Reactivity Profiling of the Alkyl Substituents

The alkyl substituents of this compound, namely the tert-butyl group and the methylene bridge, also exhibit characteristic reactivities.

The tert-butyl group is generally considered to be sterically hindering and relatively unreactive. However, under certain conditions, such as atmospheric oxidation, the C-H bonds of the tert-butyl group can undergo radical abstraction. Studies on the atmospheric degradation of 3,3-dimethylbutanone (pinacolone), a structurally similar compound, have shown that it reacts with chlorine atoms and hydroxyl radicals. copernicus.orgcopernicus.org The reaction with Cl atoms is significantly faster than with OH radicals, which can be attributed to steric hindrance and the number of abstractable hydrogens. copernicus.org

The methylene bridge is activated by both the adjacent pyridine ring and the ketone group. The C-H bonds of this group are acidic due to the electron-withdrawing nature of the neighboring carbonyl and aromatic systems, facilitating enolate formation as previously mentioned. Additionally, research on the direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates has demonstrated a method for the functionalization of the alkyl group at the C2 position of the pyridine ring. beilstein-journals.org This reaction proceeds via a tandem nucleophilic substitution and aza-Cope rearrangement, suggesting a potential pathway for the modification of the methylene bridge in this compound. beilstein-journals.org

Reaction Kinetics and Thermodynamics of Key Transformations

A kinetic and mechanistic study on the atmospheric degradation of 3,3-dimethylbutanone provides relevant rate coefficients. copernicus.orgcopernicus.org The experiments were conducted at room temperature (298 ± 5 K) and a pressure of 710 ± 30 Torr using a relative method with Fourier transform infrared (FTIR) spectroscopy. copernicus.orgcopernicus.org

ReactantOxidantRate Coefficient (k in cm³ molec.⁻¹ s⁻¹)
3,3-DimethylbutanoneCl atoms(4.22 ± 0.27) × 10⁻¹¹
3,3-DimethylbutanoneOH radicals(1.26 ± 0.05) × 10⁻¹²

These results indicate that the reaction with chlorine atoms is approximately 33 times faster than with hydroxyl radicals. copernicus.orgcopernicus.org This difference is attributed to the higher reactivity of chlorine atoms and the steric hindrance around the C-H bonds of the tert-butyl group. copernicus.org For this compound, the presence of the pyridine ring and the additional methylene group would likely alter these rate coefficients.

From a thermodynamic perspective, computational studies on the [3+2] cycloaddition reactions of related heterocyclic systems using methods like wb97xd/6-311+G(d) (PCM) have shown that the formation of stable cycloadducts is thermodynamically favored. mdpi.com Similar computational approaches could be employed to predict the thermodynamic feasibility of various transformations of this compound.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

A combination of spectroscopic and computational techniques is essential for the detailed elucidation of reaction mechanisms involving this compound.

Spectroscopic methods play a crucial role in identifying reactants, intermediates, and products.

Fourier Transform Infrared (FTIR) Spectroscopy is used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies. researchgate.net For instance, the carbonyl stretch of the ketone would be a key indicator in reactions involving this group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile reaction products. researchgate.net Studies on the oxidation of 3,3-dimethylbutanone have utilized GC-MS to identify products such as acetone (B3395972) and 2,2-dimethylpropanal. copernicus.orgcopernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for determining the structure of reaction products. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

X-ray Crystallography can provide the definitive solid-state structure of crystalline products, offering insights into bond lengths, bond angles, and intermolecular interactions. mdpi.com

Computational methods , particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways and predict reactivity.

Transition State Theory calculations can be used to determine the activation energies of different reaction pathways, providing insights into reaction kinetics and selectivity.

Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and stability of the molecule. mdpi.com For example, a large HOMO-LUMO gap generally indicates high kinetic stability. mdpi.com

By integrating these experimental and theoretical approaches, a comprehensive understanding of the mechanistic intricacies of this compound can be achieved.

Synthetic Strategies for the Derivatization of 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One and Its Analogs

Modification of the Pyridine (B92270) Ring

The pyridine moiety of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one presents a versatile scaffold for a variety of chemical transformations. The inherent electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and the acyl substituent, dictate its reactivity towards electrophilic, nucleophilic, and C-H functionalization reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqquimicaorganica.org The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and, in the acidic conditions often required for EAS, becomes protonated to form a pyridinium (B92312) ion. uoanbar.edu.iqyoutube.com This positive charge further deactivates the ring, making reactions like nitration, sulfonation, and halogenation require vigorous conditions. uoanbar.edu.iqquimicaorganica.org

Substitution, when it does occur, is directed to the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance intermediates. quimicaorganica.org Friedel-Crafts alkylation and acylation are typically not feasible as the Lewis acid catalyst coordinates to the nitrogen lone pair. uoanbar.edu.iq

To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the formation of a pyridine-N-oxide. youtube.comyoutube.com The N-oxide group is electron-donating through resonance (+R effect), which activates the ring, particularly at the C-4 (para) and C-2 (ortho) positions, making substitution more facile. youtube.com After the substitution reaction, the N-oxide can be removed by reduction with reagents like triphenylphosphine (B44618) or zinc. youtube.com For this compound, nitration would be expected to occur at the C-5 position under harsh conditions or at the C-4 position if the corresponding N-oxide is used.

Table 1: Representative Electrophilic Aromatic Substitution on Pyridine Derivatives

Reactant Reagents and Conditions Product Reference
Pyridine H₂SO₄, SO₃, 220-270°C Pyridine-3-sulfonic acid quimicaorganica.org
Pyridine KNO₃, H₂SO₄, 300°C 3-Nitropyridine quimicaorganica.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient rings like pyridine, particularly when a good leaving group (such as a halide) is present at an activated position (C-2, C-4, or C-6). chemrxiv.orgyoutube.com For an analog of this compound bearing a halogen, such as 4-chloro- or 6-chloro-3,3-dimethyl-1-pyridin-2-ylbutan-2-one, SNAr reactions with various nucleophiles (amines, alkoxides, thiolates) would be expected to proceed readily. chemrxiv.orgresearchgate.net The reaction mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com

The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. researchgate.net Quaternization of the pyridine nitrogen to form a pyridinium salt also significantly increases its electrophilicity and susceptibility to nucleophilic attack. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution on Pyridine Derivatives

Reactant Nucleophile Reagents and Conditions Product Reference
2-Chloropyridine Amine Heat 2-Aminopyridine derivative youtube.com
2-Chloropyrimidine Substituted anilines Microwave irradiation 2-Anilinopyrimidine derivative researchgate.net

C-H Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more atom-economical route to derivatization. nih.govbohrium.com For 2-substituted pyridines like this compound, C-H functionalization can occur at several positions.

Directed C-H activation can functionalize the C-6 position of the pyridine ring. Alternatively, the methylene (B1212753) group (C-1 of the butanone chain) adjacent to the pyridine ring is analogous to a benzylic position and is susceptible to functionalization. researchgate.net Rare-earth metal complexes have been shown to catalyze the C-H alkylation of 2-alkylpyridines with olefins at this position. researchgate.net Another approach involves deprotonation of this acidic C-H bond with a strong base like a lithium amide, followed by reaction with an electrophile (e.g., an alkyl halide) to achieve α-alkylation. nih.gov

Table 3: Representative C-H Functionalization of Pyridine Derivatives

Reactant Reagent(s) Catalyst/Conditions Product Type Reference
2-Alkylpyridine Olefin Imidazolin-2-iminato-ligated rare-earth complex C-H alkylated pyridine researchgate.net
2-Picoline Benzyl bromide Chiral lithium amide, HMPA α-Benzylated picoline nih.gov

Functionalization of the Ketone Group

The ketone carbonyl group is a cornerstone of organic synthesis, offering a wide array of possibilities for derivatization through reduction, oxidation, and carbon-carbon bond-forming reactions.

Reduction and Oxidation Reactions

The ketone in this compound can be readily reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-(pyridin-2-yl)butan-2-ol. youtube.com This transformation is typically achieved using hydride reducing agents. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) is also effective. libretexts.orglibretexts.org Catalytic hydrogenation or transfer hydrogenation methods can also be employed. wikipedia.org

Conversely, the resulting secondary alcohol can be oxidized back to the parent ketone. libretexts.org A variety of oxidizing agents can accomplish this, with pyridinium chlorochromate (PCC) being a common choice for converting secondary alcohols to ketones without over-oxidation. libretexts.orgresearchgate.net Other methods include Swern oxidation, Dess-Martin periodinane oxidation, or catalytic methods involving transition metals. acs.orgacs.orgrsc.org

Table 4: Representative Reduction and Oxidation Reactions of Ketones and Alcohols

Reaction Type Reactant Reagents and Conditions Product Reference
Reduction Ketone NaBH₄, Methanol Secondary Alcohol youtube.comlibretexts.org
Reduction Ketone LiAlH₄, then H₃O⁺ Secondary Alcohol libretexts.org
Oxidation Secondary Alcohol Pyridinium Chlorochromate (PCC), CH₂Cl₂ Ketone libretexts.orgresearchgate.net

Condensation and Addition Reactions

The carbonyl carbon of the ketone is electrophilic and can be attacked by a variety of carbon nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone to form a tertiary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.com This allows for the introduction of a new alkyl or aryl group at the carbonyl carbon.

Condensation reactions provide another avenue for derivatization. The ketone can react with aldehydes in the presence of an acid or base catalyst. libretexts.orgyoutube.com A particularly relevant example is the Claisen-Schmidt condensation, where a ketone reacts with a non-enolizable aldehyde (like benzaldehyde) to form an α,β-unsaturated ketone after dehydration of the initial aldol (B89426) adduct. libretexts.orglibretexts.org The ketone can also react with hydrazine (B178648) derivatives to form hydrazones or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in converting the carbonyl group into other functional groups. researchgate.net

Table 5: Representative Condensation and Addition Reactions of Ketones

Reaction Type Reactant Reagent(s) Product Type Reference
Grignard Addition Ketone 1. R-MgBr, Ether; 2. H₃O⁺ Tertiary Alcohol organic-chemistry.orgmasterorganicchemistry.com
Claisen-Schmidt Condensation Ketone + Benzaldehyde NaOH, Ethanol, Heat α,β-Unsaturated Ketone libretexts.orglibretexts.org
Aldol Condensation (Self) Ketone Acid or Base, Heat α,β-Unsaturated Ketone youtube.com

Derivatization at the Alkyl Chain

The alkyl chain of this compound presents a key site for structural modification. The presence of the carbonyl group activates the adjacent methylene (C1) and, to a lesser extent, the tert-butyl group's methyl protons for various chemical transformations. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Selective Halogenation and Alkylation

Selective functionalization of the alkyl chain can be achieved through halogenation and alkylation reactions, primarily targeting the α-carbon to the ketone.

Halogenation: The α-position of the ketone in this compound is susceptible to halogenation. wikipedia.org This reaction typically proceeds via an enol or enolate intermediate. libretexts.orglibretexts.org The reaction conditions, particularly the pH, are critical in determining the outcome and selectivity.

Acid-Catalyzed Halogenation: In an acidic medium, the ketone undergoes tautomerization to form an enol. libretexts.orglibretexts.org The formation of the enol is the rate-determining step. libretexts.orglibretexts.org This nucleophilic enol then reacts with an electrophilic halogen (such as Br₂ or Cl₂). libretexts.orglibretexts.org For an unsymmetrical ketone, halogenation in acidic conditions generally favors substitution at the more substituted α-carbon. wikipedia.org However, in the case of this compound, the only enolizable position with protons is the C1 methylene group, leading to selective monohalogenation at this position.

Base-Catalyzed Halogenation: In the presence of a base, an enolate ion is formed. wikipedia.org This process makes the remaining α-hydrogens more acidic due to the inductive effect of the newly introduced halogen, often leading to polyhalogenation. wikipedia.org For methyl ketones, this can result in the haloform reaction. wikipedia.org For the target compound, careful control of stoichiometry would be required to achieve mono-halogenation at the C1 position.

The resulting α-halo ketones are valuable synthetic intermediates. For instance, they can undergo dehydrohalogenation, often using a hindered base like pyridine, to yield α,β-unsaturated ketones. libretexts.orglibretexts.org

Alkylation: Alkylation of the α-carbon of pyridyl ketones can be accomplished through various methods. The generation of an enolate under basic conditions allows for nucleophilic attack on an alkyl halide. Phase transfer catalysis has been successfully employed for the alkylation of acetylpyridines with methyl iodide, suggesting a viable route for introducing alkyl groups at the C1 position of the target compound. acs.org

Another advanced strategy involves the borane-catalyzed alkylation of pyridines. acs.org This method proceeds through the hydroboration of the pyridine ring to form a dihydropyridine (B1217469) intermediate, which then acts as a nucleophile. acs.orgresearchgate.net This approach, however, typically results in alkylation at the C3 position of the pyridine ring itself, rather than the alkyl side chain. acs.orgresearchgate.net

ReactionReagents and ConditionsPosition of DerivatizationExpected Product
Acid-Catalyzed Halogenation Br₂ or Cl₂, Acetic AcidC1 (α-carbon)1-Halo-3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Base-Catalyzed Halogenation Br₂ or Cl₂, NaOH (aq)C1 (α-carbon)1,1-Dihalo-3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Alkylation Alkyl Halide, Base (e.g., LDA)C1 (α-carbon)1-Alkyl-3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Dehydrohalogenation Pyridine, Heat (from α-halo ketone)C1-C23,3-Dimethyl-1-pyridin-2-ylbut-1-en-2-one

Formation of Side Chain Adducts

The reactivity of the keto-group and the adjacent methylene protons allows for the formation of various side chain adducts. Michael addition is a prominent reaction in this context. While the parent compound is not a Michael acceptor, its α,β-unsaturated derivative, formed via halogenation and subsequent dehydrohalogenation, is an excellent candidate for such reactions.

Once 3,3-dimethyl-1-pyridin-2-ylbut-1-en-2-one is synthesized, it can react with a wide range of nucleophiles in a Michael-type fashion. Nucleophilic species such as amines, thiols, and carbanions can add to the β-carbon of the unsaturated system. Research on hydroxymethylvinyl ketone (HMVK), another Michael acceptor, demonstrates its ability to form mono- and bis-Michael adducts with nucleophilic amino acids like N-acetyl-L-cysteine and N-acetyl-L-lysine. nih.gov This suggests that the unsaturated analog of this compound could form similar covalent adducts with biological nucleophiles. nih.gov

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is essential for exploring structure-activity relationships (SAR). Modifications can involve changing the substitution pattern on the pyridine ring, altering the alkyl chain, or introducing stereocenters.

Isomers:

Positional Isomers: The position of the alkyl-ketone substituent on the pyridine ring can be varied. For example, 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one (B1330279) is a known isomer. sigmaaldrich.comeasechem.com Its synthesis would involve using 4-picoline (4-methylpyridine) as the starting material instead of 2-picoline.

Skeletal Isomers: The branching of the alkyl chain can be altered. 3-Methyl-1-pyridin-2-ylbutan-2-one is an analog where one methyl group is removed from the tert-butyl moiety. chemsynthesis.comchemicalbook.com

Stereoisomers: The synthesis of specific stereoisomers can be critical if a chiral center is introduced. For instance, the reduction of the ketone in the parent compound to a secondary alcohol creates a chiral center. Enantioselective synthesis of related chiral molecules has been achieved using methods like dual metal and organocatalysis. researchgate.net The synthesis of specific stereoisomers of related dihydropyridine compounds has been shown to result in significant differences in biological activity. nih.gov

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Parent
This compound 10330-59-3C₁₀H₁₃NOParent Compound
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one 6311-86-0C₁₁H₁₅NOPyridine ring substituted at position 4
3-Methyl-1-pyridin-2-ylbutan-2-one 10330-59-3C₁₀H₁₃NOIsopropyl group instead of tert-butyl
Pinacolone (B1678379) (3,3-Dimethyl-2-butanone) 75-97-8C₆H₁₂OPhenyl group instead of pyridyl group

Development of Prodrugs and Probes Based on the this compound Scaffold

The this compound scaffold, and particularly its pyridin-2-one tautomer, serves as a valuable starting point for the development of prodrugs and chemical probes. nih.govmdpi.com

Prodrug Development: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. nih.govacs.org This strategy is often used to overcome issues like poor solubility or limited oral absorption. nih.govmdpi.com

Pyridinone-Based Prodrugs: The pyridyl ketone can exist in equilibrium with its enol tautomer, 1-(1-hydroxy-3,3-dimethylbut-1-en-1-yl)pyridine, and more significantly, the scaffold is related to the 2-pyridone structure. The 2-pyridone core is a key pharmacophore in several biologically active molecules. nih.gov Prodrug strategies for 2-pyridone-based compounds have been developed, for example, by creating 2-pyridinone aminals to improve pharmacokinetic profiles. nih.gov

Charge Masking: For peptides and other charged molecules, a lipophilic prodrug charge masking (LPCM) strategy can be employed, where hydrophilic charges are masked with groups like alkoxycarbonyls. mdpi.com While the parent compound is neutral, derivatives with charged functional groups could potentially utilize this strategy.

Phosphate (B84403) Prodrugs: The ketone could be reduced to a hydroxyl group, which can then be derivatized into a phosphate ester. Phosphate prodrugs are a common strategy to enhance water solubility. acs.org

Development of Chemical Probes: Chemical probes are small molecules used to study biological systems. The pyridine-based scaffold is a common feature in many kinase inhibitors and other probes. researchgate.netmdpi.com

Scaffold Hopping and Hybridization: The this compound structure can serve as a fragment for designing new molecules through techniques like scaffold hopping or molecular hybridization. nih.govmdpi.com For instance, researchers have combined fragments from known inhibitors with new scaffolds like pyrrolo[2,3-d]pyrimidine to create novel, potent inhibitors. mdpi.com The pyridin-2-one skeleton, in particular, has been the basis for developing inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (mIDH1). nih.govmdpi.com By applying computational methods like 3D-QSAR and molecular dynamics, new derivatives based on this scaffold can be designed and optimized for specific biological targets. nih.govmdpi.com

Exploration of Biological Activities and Molecular Interactions of 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One and Its Derivatives

Identification of Biological Targets and Pathways

Research into the biological activities of pyridine-containing compounds suggests that a primary target for their antifungal action is the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.netmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane integrity and fungal cell death. nih.govnih.gov

Specifically, pyridine (B92270) derivatives are believed to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. nih.govasm.org This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. nih.govasm.org Inhibition of this step leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting fungal cell membrane function. drugbank.com Another potential, though less characterized, mechanism of action for some pyridinium-based antifungals involves the direct disruption of membrane structures and interference with mitochondrial function. nih.govnih.gov

Investigation of Inhibitory or Activating Properties on Enzymes and Receptors

The primary enzymatic inhibition associated with antifungal pyridine derivatives is the targeting of lanosterol 14α-demethylase (CYP51). nih.govacs.org The nitrogen atom within the pyridine ring is thought to play a crucial role in binding to the heme iron center of this cytochrome P450 enzyme, a mechanism shared with azole antifungal drugs. nih.gov This interaction blocks the active site of the enzyme, preventing it from metabolizing its substrate, lanosterol.

Studies on various pyridine derivatives have demonstrated their inhibitory potency against CYP51. For instance, certain 4H-pyrano[3,2-c]pyridine derivatives have shown significant inhibitory activity against CYP51, with IC₅₀ values in the sub-micromolar range, comparable to or even better than the established antifungal agent epoxiconazole. acs.org While direct inhibitory data for 3,3-dimethyl-1-pyridin-2-ylbutan-2-one is not extensively documented, the structural analogy to other known CYP51-inhibiting pyridine compounds strongly suggests a similar mechanism. nih.govasm.org

Beyond antifungal activity, other pyridine derivatives have been investigated for their inhibitory effects on different enzymes. For example, various pyridine-containing compounds have been studied as inhibitors of kinases like PIM-1 kinase and MSK1, as well as cytochrome P450 enzymes involved in human metabolism, such as CYP1B1 and CYP2A6. nih.govnih.govoaepublish.comarabjchem.org These findings highlight the versatility of the pyridine scaffold in drug design for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies on pyridine derivatives have provided valuable insights into the chemical features that govern their biological activity. For antifungal pyridine ketones, several structural aspects are considered important.

The pyridine ring is a key pharmacophore, with its nitrogen atom being crucial for interaction with the target enzyme, such as CYP51. nih.govnih.gov The position of substitution on the pyridine ring can significantly influence activity.

SAR studies on related antifungal compounds have shown that modifications to the core structure can lead to significant changes in potency. For example, in a series of nicotinamide (B372718) derivatives, the position of amino and isopropyl groups was found to be critical for antifungal activity. mdpi.com For other pyridine derivatives, the introduction of different substituents on the ring system, such as halogens or methoxy (B1213986) groups, has been shown to modulate their antiproliferative or antifungal effects. nih.gov

Specifically for analogs of 3,3-dimethyl-1-pyridin-3-ylbutan-2-one oxime, the introduction of substituted benzoyl groups on the oxime moiety has been shown to result in strong antifungal activity against various plant pathogens. oaepublish.com This indicates that the core structure of 3,3-dimethyl-1-pyridin-yl-butan-2-one is a viable scaffold for developing potent antifungal agents through derivatization.

Cellular Assays for Biological Response Profiling

In Vitro Efficacy Studies

The in vitro efficacy of pyridine derivatives is typically assessed using broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of fungal pathogens. mdpi.comresearchgate.net While specific data for this compound is limited, studies on its analogs provide insights into its potential antifungal spectrum.

For instance, O-benzoyl oxime derivatives of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) have demonstrated significant in vitro activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values in the low microgram per milliliter range. oaepublish.com Other pyridine derivatives have shown potent activity against human fungal pathogens, including various Candida species. mdpi.comnih.gov

The table below summarizes the in vitro antifungal activity of some representative pyridine derivatives against various fungal strains, illustrating the potential efficacy of this class of compounds.

Compound/Derivative ClassFungal StrainActivity (MIC/EC₅₀)Reference
O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximeSclerotinia sclerotiorum4.81 µg/mL oaepublish.com
O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximeBotrytis cinerea4.98 µg/mL oaepublish.com
Nicotinamide derivative 16gCandida albicans SC53140.25 µg/mL mdpi.com
4H-Pyrano[3,2-c]pyridine derivative 7aBotrytis cinerea0.326 µg/mL acs.org
2,5-disubstituted pyridine CpdLC-6888Candida albicans- asm.org

Cellular Uptake and Metabolism Studies

The cellular uptake and metabolism of pyridine derivatives in fungal cells are not extensively studied for this specific compound. However, general principles of microbial metabolism of pyridine compounds can be considered. Microorganisms, including fungi, have been shown to degrade pyridine and its derivatives through various metabolic pathways, often involving hydroxylation and ring cleavage. nih.govsemanticscholar.org The rate of transformation is dependent on the specific substituents on the pyridine ring. nih.gov

For antifungal action, the compound must first be taken up by the fungal cell. The physicochemical properties of the molecule, such as lipophilicity and size, will influence its ability to cross the fungal cell wall and membrane. The metabolism of the compound by fungal enzymes could either lead to its detoxification or, in some cases, its activation to a more potent form. For instance, the antifungal agent flucytosine is taken up by fungal cells and converted to its active, cytotoxic form. researchgate.net While there is no direct evidence for such a mechanism for this compound, understanding its metabolic fate within the fungal cell is crucial for a complete picture of its biological activity.

Mechanisms of Action Elucidation at the Molecular Level

The proposed primary mechanism of action for the antifungal activity of this compound and its derivatives is the inhibition of ergosterol biosynthesis through the targeting of lanosterol 14α-demethylase (CYP51). nih.govasm.org This leads to a cascade of events at the molecular level within the fungal cell.

The inhibition of CYP51 results in the depletion of ergosterol from the fungal cell membrane. This alters the physical properties of the membrane, increasing its fluidity and permeability. drugbank.com The altered membrane structure and function can impair the activity of membrane-bound enzymes and transport proteins, which are essential for nutrient uptake, ion homeostasis, and cell wall synthesis.

Furthermore, the blockage of the ergosterol pathway leads to the accumulation of lanosterol and other methylated sterol precursors. nih.gov These precursors can be incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of these intermediates is also believed to be toxic to the fungal cell.

In some related pyridinium (B92312) compounds, an alternative or additional mechanism involves the direct disruption of the plasma membrane, leading to the leakage of intracellular components and eventual cell lysis. nih.govresearchgate.net Some studies also point towards the induction of apoptosis and interference with mitochondrial function as contributing factors to the antifungal effect. nih.govresearchgate.net

Chemoinformatics and Ligand-Based Drug Design Approaches

The exploration of this compound and its derivatives within the realm of drug discovery is significantly enhanced by chemoinformatics and ligand-based drug design methodologies. In the absence of extensive experimental data for this specific molecule, these computational tools allow researchers to predict biological activities, identify potential therapeutic targets, and design novel analogs with improved properties. This section delves into the application of such approaches, drawing upon findings from related pyridine-containing compounds to illustrate the potential for silico analysis.

Ligand-based drug design is particularly valuable when the three-dimensional structure of the biological target is unknown. dovepress.com This approach relies on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. By analyzing a set of known active molecules, a model, or pharmacophore, can be constructed that encapsulates the essential steric and electronic features required for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies represent a important aspect of ligand-based drug design. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the molecular properties that govern their biological effects.

For instance, QSAR studies on various pyridine derivatives have successfully established relationships between molecular descriptors and biological activities. In a study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors, QSAR equations were formulated with high correlation coefficients (R² values ranging from 0.87 to 0.91), indicating a strong relationship between the descriptors and the biological activity. uobasrah.edu.iq Similarly, a QSAR analysis of diindenopyridine derivatives revealed a linear relationship between the logarithm of the inhibitory concentration (IC50) and descriptors such as surface area and molar refractivity. nih.gov

While no specific QSAR models for this compound were found in the reviewed literature, the principles from studies on analogous structures could be applied. A hypothetical QSAR study on derivatives of this compound might involve the generation of various molecular descriptors, as illustrated in the table below.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassExamplesPotential Influence on Activity
Electronic HOMO/LUMO energies, Dipole momentGoverns electrostatic interactions and reaction propensity.
Steric Molecular weight, Molar refractivity, Surface areaInfluences binding affinity and accessibility to the target site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesDescribes the atomic arrangement and branching of the molecule.

By systematically modifying the substituents on the pyridine ring or the butanone chain of this compound and measuring the biological activity (e.g., antifungal activity), a QSAR model could be developed. This model would be invaluable for prioritizing the synthesis of new derivatives with potentially higher potency.

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. dovepress.com A pharmacophore model can be generated from a set of active compounds, even if their binding mode to the target is unknown. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity.

The development of pharmacophore models for pyridine derivatives has been demonstrated in various therapeutic areas. For example, a 3D-pharmacophore model was developed for pyridine-3-carbonitriles with vasorelaxant activity. rsc.org This model, along with a 2D-QSAR study, helped in identifying key structural features and in the design of potent analogs. rsc.org In the context of antifungal agents, which is a noted activity for some pyridinyl ketones, a pharmacophore model could be constructed based on known antifungal pyridinium compounds. nih.govnih.gov Such a model might include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor, and hydrophobic regions.

A hypothetical pharmacophore model for antifungal derivatives of this compound could be developed based on the structures of known antifungal agents. The key features might include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrophobic Feature: The tert-butyl group.

A Hydrogen Bond Donor/Acceptor: The ketone carbonyl group.

Table 2: Illustrative Pharmacophore Features for Antifungal Pyridine Derivatives

Pharmacophore FeaturePotential Corresponding Chemical GroupReference
Hydrogen Bond AcceptorPyridine Nitrogen, Carbonyl Oxygen nih.gov
Hydrogen Bond Donor(if derivatized with -OH or -NH) mdpi.com
Hydrophobic/AromaticPyridine Ring, Phenyl Substituents nih.gov
Positive IonizableQuaternized Pyridine Nitrogen nih.gov

This pharmacophore could then be used to screen databases for new compounds that fit the model, potentially leading to the discovery of novel antifungal candidates. The integration of pharmacophore modeling with molecular docking can further refine the virtual screening process by considering the interactions of the identified hits with a putative binding site. dovepress.com

Computational Chemistry Approaches to Understanding 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. irjweb.com By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels, which govern the molecule's structure and reactivity.

For 3,3-dimethyl-1-pyridin-2-ylbutan-2-one, DFT calculations would begin with geometry optimization to find the lowest energy conformation. From this optimized structure, a wealth of electronic information can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. scirp.org

A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. For this compound, this would highlight the electron-rich regions, such as the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the carbonyl group, as sites susceptible to electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions, typically around the hydrogen atoms, would indicate sites for nucleophilic interaction. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Mechanical Calculations This table presents typical data expected from DFT (e.g., B3LYP/6-311G level) calculations for a molecule like this compound. Actual values would require specific computation.

PropertyPredicted ValueSignificance
HOMO Energy -6.8 eVRelates to ionization potential and electron-donating ability.
LUMO Energy -1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment 2.5 DebyeMeasures overall polarity, influencing solubility and intermolecular forces.
Electronegativity (χ) 4.15 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.65 eVResistance to change in electron distribution; related to the HOMO-LUMO gap.
Electrophilicity Index (ω) 3.25 eVQuantifies the ability to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While QM calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at physiological temperatures. MD simulations model the movements of atoms by applying classical mechanics, allowing for the exploration of conformational flexibility and interactions with the environment, such as a solvent.

A key application for this compound would be conformational analysis. The molecule possesses several rotatable single bonds: between the pyridine ring and the methylene (B1212753) bridge, and between the methylene bridge and the carbonyl carbon. MD simulations would reveal the preferred dihedral angles and the energy barriers to rotation, identifying the most populated conformations in a given environment. This is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Furthermore, MD simulations are used to study solvent interactions explicitly. By placing the molecule in a simulated box of water, one can observe the formation of hydrogen bonds between the solvent and the pyridine nitrogen or carbonyl oxygen. The simulation would also reveal the structure of the solvation shell and calculate the solvent-accessible surface area (SASA), providing insights into the molecule's solubility and how it presents itself for intermolecular interactions.

Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is central to computer-aided drug design for screening virtual libraries of compounds against a biological target to identify potential leads. nih.gov

For this compound, docking studies would first require the identification of a plausible protein target. The pyridine and ketone motifs are present in many kinase inhibitors. A docking simulation against a kinase active site would proceed by:

Preparation: Obtaining the 3D crystal structure of the target protein and preparing the ligand by generating a low-energy 3D conformation.

Docking: Placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses.

Analysis: Analyzing the top-ranked poses to determine the binding energy and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

In a hypothetical docking scenario, the pyridine nitrogen and carbonyl oxygen of this compound would be expected to act as hydrogen bond acceptors with amino acid residues in the hinge region of a kinase. The bulky tert-butyl group would likely occupy a hydrophobic pocket, while the pyridine ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. mdpi.com

Table 2: Representative Molecular Docking Results against a Hypothetical Kinase Target This table illustrates the type of output generated from a molecular docking study.

ParameterResultInterpretation
Binding Affinity (kcal/mol) -7.8A more negative value suggests stronger binding.
Hydrogen Bonds GLU-102 (Hinge) <-> Pyridine-NKey interaction anchoring the ligand in the active site.
LEU-104 (Hinge) <-> Carbonyl-OAdditional stabilizing hydrogen bond.
Hydrophobic Interactions VAL-55, ILE-70, LEU-155The tert-butyl group fits into a pocket lined by these residues.
Pi-Stacking Interaction PHE-101Parallel stacking between the pyridine and phenylalanine rings.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activity. iosrjournals.org A QSAR study for derivatives of this compound would aim to understand which structural features are critical for activity and to predict the potency of new, unsynthesized analogs.

The process involves several steps:

Data Set Assembly: A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀) against a specific target would be measured and converted to a logarithmic scale (pIC₅₀).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated computationally. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Model Generation: A mathematical equation is generated using methods like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) to find the best correlation between a subset of descriptors and the observed biological activity. iosrjournals.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation Q²) and external validation (predicting the activity of a test set of compounds not used in model generation). nih.gov

For derivatives of this compound, a QSAR model could reveal, for example, that adding electron-withdrawing groups to the pyridine ring increases activity, while increasing the size of the alkyl group beyond tert-butyl is detrimental.

Table 3: Example of a Dataset for a QSAR Study of Pyridinyl Ketone Derivatives This table shows a hypothetical set of molecules and the types of calculated descriptors used to build a QSAR model.

CompoundR-Group (on Pyridine)pIC₅₀ (Observed)LogP (Hydrophobicity)Molar Refractivity (Steric)LUMO Energy (Electronic)
Parent -H6.52.152.3-1.50 eV
Derivative 1 -Cl7.12.857.1-1.75 eV
Derivative 2 -CH₃6.32.656.9-1.45 eV
Derivative 3 -OCH₃6.82.055.0-1.40 eV

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is also a powerful tool for predicting spectroscopic data and exploring potential chemical reactions.

Spectroscopic Signatures: DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra with a reasonable degree of accuracy. scifiniti.comresearchgate.net For this compound, calculations would predict a strong IR absorption band for the C=O stretch (typically around 1715 cm⁻¹) and characteristic peaks for aromatic C-H and aliphatic C-H stretches. scifiniti.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra and confirm structural assignments. mdpi.com

Reaction Pathways: Computational methods can be used to map the entire potential energy surface of a chemical reaction. numberanalytics.comacs.org This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies), chemists can predict the feasibility and kinetics of a reaction. For this compound, one could computationally investigate the mechanism of ketone reduction to the corresponding alcohol, identifying the transition state for hydride attack and predicting whether the reaction is energetically favorable. Other potential reactions, such as electrophilic substitution on the pyridine ring, could also be modeled to predict regioselectivity and reaction outcomes. ccspublishing.org.cn

Table 4: Predicted Spectroscopic Data for this compound This table provides expected values from computational spectroscopic predictions.

Spectroscopy TypeFeaturePredicted Value
FT-IR Carbonyl (C=O) stretch~1715 cm⁻¹
Aromatic C-H stretch~3050-3100 cm⁻¹
Aliphatic C-H stretch~2870-2960 cm⁻¹
¹H NMR Pyridine protonsδ 7.2-8.5 ppm
Methylene (-CH₂-) protonsδ 4.0 ppm
tert-Butyl (-C(CH₃)₃) protonsδ 1.1 ppm
¹³C NMR Carbonyl (C=O) carbonδ ~210 ppm
Pyridine carbonsδ 120-150 ppm
tert-Butyl quaternary carbonδ ~45 ppm

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One in Research

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of a compound's molecular formula. For 3,3-dimethyl-1-pyridin-2-ylbutan-2-one, with a molecular formula of C₁₁H₁₅NO, the expected exact mass can be calculated with high accuracy. chemsrc.com This precise mass measurement is crucial for distinguishing the target compound from isomers or other compounds with the same nominal mass.

Table 1: Calculated Exact Mass for this compound

Molecular FormulaSpeciesCalculated Exact Mass (Da)
C₁₁H₁₅NO[M]⁺177.1154
[M+H]⁺178.1226
[M+Na]⁺200.1049

Data calculated based on the molecular formula.

In addition to molecular identification, HRMS is instrumental in impurity profiling. The high resolving power allows for the detection and identification of trace-level impurities that may be present from the synthesis or degradation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

1D NMR: The ¹H NMR spectrum would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of each proton in the molecule. The ¹³C NMR spectrum would show the number of unique carbon environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H6~8.5Doublet1H
Pyridine-H3, H4, H5~7.2 - 7.8Multiplets3H
-CH₂-~4.0Singlet2H
-C(CH₃)₃~1.1Singlet9H

Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual values may vary.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine (B92270) ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons, which is crucial for connecting the pyridinylmethyl group to the tert-butyl ketone moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration. The presence of the pyridine ring would give rise to several bands, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-H stretching vibrations from the aromatic ring above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) and tert-butyl groups would be observed in the 2970-2870 cm⁻¹ range. scifiniti.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1715
Aromatic C-HStretch>3000
Aliphatic C-HStretch2970-2870
C=C, C=N (Pyridine)Stretch1600-1400
C-H BendingBend1470-1365

Data is based on standard IR correlation tables and spectra of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to display absorptions arising from the pyridine ring and the carbonyl group.

The pyridine ring, an aromatic heterocycle, will exhibit π → π* transitions, typically seen as strong absorptions in the UV region. The ketone's carbonyl group will have a weaker n → π* transition at a longer wavelength. The conjugation between the pyridine ring and the ketone is interrupted by the methylene group, so their electronic transitions may appear somewhat independently. A study on a pyridin-2-ylmethyl-tert-butylamine dimethyl aluminum complex showed a maximum absorption wavelength at 380 nm, which suggests that pyridinyl moieties can have absorptions extending into the near-UV range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there is no publicly available crystal structure for this compound.

Should a suitable single crystal be obtained, X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the atoms, confirming the connectivity established by NMR and providing insights into the crystal packing and any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice. Studies on other pyridine-containing molecules have shown the utility of this technique in confirming molecular structures and understanding solid-state behavior. scifiniti.com

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to ensure good peak shape for the basic pyridine moiety. helixchrom.comshimadzu.comresearchgate.net Detection could be achieved using a UV detector set to a wavelength where the pyridine ring absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC would be an effective separation method. nih.gov The coupling with a mass spectrometer allows for both quantification and identification of the compound and any volatile impurities based on their mass spectra and retention times. nih.govfrontiersin.org

Advanced Applications of 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One in Chemical Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, featuring a reactive ketone functional group and a picolinyl moiety, establishes it as a valuable intermediate in multistep organic synthesis. The pyridine (B92270) ring and the adjacent methylene (B1212753) group can be involved in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of more complex molecular frameworks.

Research into related pyridine-containing compounds highlights the synthetic utility of this structural motif. For instance, N-pyridyl ureas, which can be derived from amino-pyridines, serve as key intermediates in the annulation reactions with anthranilic esters to produce quinazoline-2,4-diones, a core structure in many pharmaceutical candidates. americanchemicalsuppliers.com A recently developed method for this synthesis proceeds without metal catalysts and achieves moderate to good yields of up to 89%. americanchemicalsuppliers.com This process involves the formation of N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation. americanchemicalsuppliers.com

Similarly, the pyridine scaffold is central to the synthesis of novel bioactive molecules. The 1-(6-phenylpyridin-2-yl)guanidine structure was identified as a starting point for developing potent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), which is a therapeutic target for inflammatory diseases. science.gov Furthermore, nitropyridine derivatives are crucial intermediates in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), demonstrating the versatility of the pyridine core in building diverse, biologically active compounds. manchester.ac.uk The synthesis of these complex molecules often involves sequential reactions such as nucleophilic substitution, cross-coupling, and cyclization, where the pyridine unit plays a critical role in guiding the reaction pathways and defining the final product's properties. science.govmanchester.ac.uk The principles demonstrated in these syntheses are directly applicable to this compound, positioning it as a key building block for future discoveries in medicinal chemistry.

Table 1: Representative Synthesis Utilizing a Pyridyl Intermediate This table is based on a reported synthesis of quinazolin-2,4-diones, illustrating the role of pyridyl compounds as intermediates.

Starting Materials Key Intermediate Product Yield Reference

Utilization in the Development of Photoresist Patterns and Related Materials

In the field of microfabrication and materials science, the development of photoresists is critical for creating intricate patterns through photolithography. Photoresists are materials that change their chemical properties upon exposure to light. This change is often initiated by a molecule known as a photoinitiator, which absorbs photons and generates reactive species to induce chemical reactions like polymerization or cross-linking.

While direct applications of this compound in photoresists are not extensively documented, its chemical structure contains features suggestive of potential utility in this area. The ketone functional group is a well-known chromophore that can participate in photochemical reactions. For example, compounds like 1-Hydroxycyclohexyl phenyl ketone are used as photoinitiators that facilitate UV curing and polymerization. americanchemicalsuppliers.com Upon absorption of UV light, such ketones can undergo cleavage to form radicals that initiate the polymerization of monomer units, solidifying the resist material in the exposed areas.

It is plausible that the pyridinyl ketone moiety in this compound could function similarly as a photoactive component. The pyridine ring itself could further modulate the material's properties, such as its solubility in developer solutions and its adhesion to semiconductor substrates, which are critical performance factors for a photoresist. The exploration of pyridinyl ketones as novel photoinitiators or as functional co-monomers in photoresist formulations represents a promising avenue for research.

Application as a Scaffold for Ligand Design in Catalysis

A scaffold in chemistry provides a core structural framework upon which functional groups can be systematically arranged to create molecules with specific properties, such as ligands for metal-catalyzed reactions. The pyridine ring is a privileged scaffold in coordination chemistry and drug discovery due to its well-defined geometry and ability to act as a potent ligand for a vast array of metal ions. ucmerced.edubath.ac.ukjscimedcentral.com

This compound is an excellent candidate for a ligand scaffold. Its key features include:

The Pyridine Nitrogen: A primary coordination site for metal ions.

The Carbonyl Oxygen: A secondary potential coordination site, allowing for chelation.

The Tert-butyl Group: A bulky substituent that can impart specific steric properties to a resulting catalyst, influencing its selectivity and activity.

The closely related compound, di-2-pyridyl ketone ((py)2CO), extensively demonstrates the versatility of this type of scaffold. Upon coordination to a metal ion, its carbonyl group becomes susceptible to nucleophilic attack by water or alcohols, leading to the in-situ formation of gem-diol or hemiacetal ligands. researchgate.net These deprotonated anionic ligands, such as (py)2C(OH)(O)⁻ and (py)2C(O)2²⁻, can adopt more than 15 different bridging coordination modes, enabling the construction of complex, multinuclear metal clusters. researchgate.net This reactivity allows for the creation of a diverse library of catalysts from a single, simple scaffold. Pyridine-based ligands are essential in creating catalysts for various reactions, including hydrogenation. science.gov

Table 2: Selected Coordination Modes of Di-2-pyridyl Ketone ((py)2CO) Derivatives This table illustrates the versatility of the pyridinyl ketone scaffold in forming various coordination environments.

Ligand Form Coordination Mode Description Reference
Neutral (py)2CO κ² N,N' or κ² N,O Chelating to a single metal center researchgate.net
Anionic (py)2C(OH)(O)⁻ Bridging (μ₂ to μ₅) Linking multiple metal centers researchgate.net

Exploration in Polymer Chemistry and Advanced Material Synthesis

The unique combination of a polymerizable or coordinating group with other functional moieties makes this compound a promising monomer for advanced polymers. Pyridine-containing polymers are of significant interest because the pyridine nitrogen can serve as a reactive site for post-polymerization modification, metal coordination, or catalysis. science.gov

There are several pathways through which this compound could be integrated into polymer structures:

Coordination Polymers: The ability of the pyridinyl ketone to act as a ligand can be exploited to form coordination polymers. These are materials where metal ions link the monomer units, creating ordered one-, two-, or three-dimensional networks. Research on di-2-pyridyl ketone has shown the formation of 1D and 2D coordination polymers with silver(I) and copper(I) ions. researchgate.netotago.ac.nz These materials have potential applications in areas such as gas storage and heterogeneous catalysis.

Advanced Carbon Materials: Pyridine-based ketones can serve as precursors for functional carbon materials. For example, a mesoporous carbon containing nitrogen within its framework was synthesized through the cyclotrimerization of 2,6-diacetylpyridine, a related diketone. science.gov This demonstrates a strategy for creating highly structured polymers where the pyridine units are integral to the backbone.

Functional Block Copolymers: The pyridine unit can be incorporated into block copolymers. For instance, poly(2-vinyl pyridine) is used to create diblock copolymers where the pyridine nitrogen acts as a reactive site for complexing with metal ions, leading to the formation of self-assembled micellar structures. science.gov

Emerging Applications in Nanoscience and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an ideal building block for supramolecular assembly due to its defined coordination vectors (the pyridine nitrogen and carbonyl oxygen). When combined with metal ions, such pyridinyl ketone ligands can spontaneously self-assemble into large, discrete, and highly ordered nanoscale architectures. manchester.ac.uk

The coordination chemistry of the closely related di-2-pyridyl ketone provides a clear blueprint for these applications. It has been used in subcomponent self-assembly to create complex structures such as a Zn₄L₄ tetrahedron, which is a type of metal-organic cage. d-nb.info These cages have internal cavities capable of encapsulating guest molecules, with potential applications in molecular sensing, transport, and catalysis. d-nb.info

Furthermore, the ability of pyridinyl ketone ligands to form multinuclear metal clusters is a cornerstone of molecular magnetism and nanoscience. manchester.ac.ukresearchgate.net The precise arrangement of metal ions within these clusters, dictated by the geometry of the ligand, can lead to materials with interesting magnetic properties. manchester.ac.uk The use of pyridine-based ligands is also a key strategy in the crystal engineering of nanomaterials, allowing for the bottom-up assembly of functional systems with unique physicochemical properties for use in catalysis and medicine. bath.ac.ukresearchgate.net

Table 3: Examples of Supramolecular Architectures from Pyridinyl Ketone Ligands

Ligand Metal Ion(s) Resulting Architecture Application Area Reference
4,4'–dipyridyl ketone Ag(I) 1D meso-helical polymer Supramolecular Chemistry otago.ac.nz
Di-2-pyridyl ketone Zn(II) Zn₄L₄ tetrahedral cage Guest Encapsulation d-nb.info
Di-2-pyridyl ketone Lanthanides (Dy, Er) Trinuclear clusters Molecular Magnetism manchester.ac.uk

Emerging Research Directions and Future Perspectives for 3,3 Dimethyl 1 Pyridin 2 Ylbutan 2 One

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, accelerating the discovery of new molecules and reactions. acs.org For a scaffold like 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, AI/ML can serve as a powerful engine for exploring its chemical space and predicting its properties, moving beyond serendipitous discovery to targeted design. acs.org

Generative AI models can design novel analogues of the parent compound with optimized characteristics. nih.gov By defining desired properties—such as enhanced solubility, specific protein binding affinity, or improved synthetic accessibility—these algorithms can propose new molecular structures for synthesis and testing. Reinforcement learning, a key component in platforms like Chemistry42, can be used to "reward" the generation of molecules that meet predefined criteria, efficiently navigating the vast landscape of possible chemical derivatives. nih.gov

Furthermore, predictive ML models can be trained on existing chemical and biological data to forecast the properties of this compound and its derivatives. nih.gov This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, potential biological targets, and physical-chemical properties, thereby prioritizing the most promising candidates for laboratory investigation. AI can also optimize reaction conditions and predict synthetic routes, making the production of these compounds more efficient. acs.org

Table 1: Potential AI/ML Applications for this compound

AI/ML Application Description Potential Impact
De Novo Molecular Design Using generative models (e.g., GANs, VAEs) to create novel derivatives with desired properties (e.g., target affinity, low toxicity). Rapid identification of new lead compounds for therapeutic or agrochemical development.
Property Prediction Employing quantitative structure-activity relationship (QSAR) and other ML models to predict biological activity, physical properties, and safety profiles. Prioritization of synthetic targets, reducing the time and cost of experimental screening. nih.gov
Retrosynthesis Planning Utilizing AI to identify and suggest optimal synthetic pathways from available starting materials. Acceleration of the synthesis of novel analogues and optimization of existing routes.

| Conformational Analysis | Using computational tools to predict the three-dimensional structure and flexibility of the molecule, which is crucial for receptor binding. nih.gov | Deeper understanding of structure-activity relationships and mechanism of action. |

Potential for Novel Therapeutic or Diagnostic Agent Development

The pyridine (B92270) and ketone moieties are common features in many biologically active compounds, suggesting that this compound could serve as a valuable starting point for drug discovery programs. A patent has indicated that related 4-substituted 3,3-dimethyl-butan-2-ones are useful as intermediates in the synthesis of fungicides, which involves their conversion to halogen ketones and subsequent reaction with azoles. google.com This provides a clear, documented trajectory toward developing new agrochemical agents.

Beyond this, the scaffold holds potential in medicinal chemistry. Pyridinone derivatives have been investigated for a wide range of biological activities, including cytoprotective effects. mdpi.com The core structure could be modified to target various enzyme families, such as kinases or proteases, where a heterocyclic nitrogen-containing ring often plays a key role in binding.

For diagnostic purposes, the compound could be derivatized to incorporate imaging agents. For example, by attaching a fluorophore or a radionuclide-chelating group, it could be developed into a probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, provided it can be targeted to a specific biological site. Bioorthogonal chemistry provides a powerful avenue for such applications. nih.gov

Table 2: Potential Therapeutic and Diagnostic Exploration Areas

Area of Interest Rationale Key Structural Motifs
Antifungal Agents Documented use as an intermediate for azole fungicides. google.com Pyridine ring, ketone functional group.
Enzyme Inhibition (e.g., Kinases) The pyridine ring is a common feature in many kinase inhibitors, acting as a hydrogen bond acceptor. Pyridinyl group.
Neuroscience Pyridine-containing compounds are prevalent in CNS-active drugs. Core scaffold.

| Diagnostic Imaging | The scaffold can be functionalized with imaging moieties for targeted molecular imaging. nih.gov | A site for stable conjugation of a reporter group. |

Sustainable Synthesis and Circular Economy Considerations

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound can be re-evaluated through the lens of green chemistry. This involves assessing metrics such as atom economy and Process Mass Intensity (PMI) to identify more sustainable routes. nih.gov

Potential strategies for a greener synthesis include:

Use of Bio-based Feedstocks: Investigating routes that begin from renewable starting materials rather than petroleum-based chemicals. For instance, developing pathways from bio-derived platform molecules.

Catalytic Processes: Employing efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, bio-based, or recyclable alternatives like 3-methoxybutan-2-one (B3048630) or ionic liquids. nih.govlincoln.ac.uk

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processing.

By integrating these principles, the production of this compound and its derivatives can be aligned with the objectives of a circular economy, where waste is minimized and resources are used more efficiently.

Table 3: Comparison of Hypothetical Synthetic Approaches

Parameter Traditional Batch Synthesis (Hypothetical) Sustainable Flow Synthesis (Proposed)
Solvent Dichloromethane, Toluene Bio-based solvent (e.g., 2-MeTHF), water
Reagents Stoichiometric strong bases Catalytic amounts of a recyclable solid base
Energy Input High-temperature reflux for extended periods Precise heating in a microreactor, shorter residence time
Waste Profile High PMI, significant solvent and reagent waste Lower PMI, potential for solvent recycling

| Safety | Risks associated with large volumes of flammable solvents | Enhanced safety due to small reaction volumes |

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide powerful tools for labeling and studying biomolecules in real-time. nih.gov The this compound scaffold is not inherently bio-orthogonal, but it represents a stable core that could be functionalized with a "chemical reporter" group to participate in such reactions.

To make it suitable for chemical biology applications, the molecule could be derivatized to include one of the following bio-orthogonal handles:

Azides: For participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net

Terminal Alkynes: To serve as the reaction partner for azides.

Strained Alkenes/Alkynes (e.g., Norbornene, Cyclooctyne): For use in strain-promoted cycloadditions or inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. science.gov

Tetrazines: To react with strained alkenes or alkynes.

Once functionalized, such a probe could be used to study drug-target engagement, visualize cellular processes, or construct antibody-drug conjugates. nih.gov For example, if a derivative of this compound is found to bind to a specific protein, a version containing an alkyne handle could be used to "click" on a fluorescent azide (B81097) reporter, allowing for visualization of the protein within a cell.

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. Its future development hinges on the convergence of expertise from diverse scientific fields.

Computational and Medicinal Chemistry: AI specialists can design novel analogues, while medicinal chemists synthesize and optimize them for biological activity. nih.gov

Chemical Engineering and Green Chemistry: Experts in sustainable synthesis and process chemistry can develop environmentally benign and scalable production methods. nih.gov

Chemical Biology and Pharmacology: Chemical biologists can equip the molecule with bio-orthogonal handles to study its mechanism of action in living systems, while pharmacologists evaluate its efficacy and therapeutic potential in disease models. nih.gov

Agrochemical Science: Building on its known use as a fungicide intermediate, agrochemists can explore new derivatives for crop protection. google.com

Materials Science: The pyridinyl group suggests potential applications in coordination chemistry and materials science, for example, as a ligand for creating metal-organic frameworks (MOFs) or other functional materials.

By fostering these collaborations, the scientific community can transform this compound from a simple chemical intermediate into a versatile platform for innovation across multiple disciplines.

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one under laboratory conditions?

The synthesis typically involves nucleophilic substitution or condensation reactions between pyridine derivatives and ketone precursors. For example, analogous compounds (e.g., 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one) are synthesized using Lewis acid catalysts (e.g., AlCl₃ or BF₃) to facilitate ketone functionalization . Reaction optimization should focus on solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (40–80°C), and catalyst loading (5–10 mol%) to maximize yield (>75%) while minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : The pyridine ring protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.1–1.3 ppm) are diagnostic. Compare experimental shifts with computational predictions (e.g., DFT) to confirm stereoelectronic effects .
  • IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight of 177.25 g/mol. Fragmentation patterns (e.g., loss of methyl groups) can validate the structure .

Q. What safety protocols are critical when handling this compound in the lab?

Follow general guidelines for pyridine derivatives:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry, well-ventilated area, and avoid incompatible reagents (strong oxidizers, acids) .

Advanced Research Questions

Q. How can contradictions in observed vs. predicted spectroscopic data (e.g., NMR chemical shifts) be resolved?

Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. For example:

  • Solvent Polarity : Polar solvents (DMSO-d₆ vs. CDCl₃) can shift pyridine proton signals by up to 0.5 ppm.
  • Tautomeric Equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) with implicit solvent models to match experimental data .

Q. What experimental designs are recommended to study the compound’s reactivity with nucleophiles?

  • Kinetic Studies : Monitor reactions (e.g., with Grignard reagents) using in situ IR or HPLC to determine rate constants and activation parameters.
  • Isotopic Labeling : Introduce ¹³C or ²H isotopes at the carbonyl carbon to track mechanistic pathways (e.g., nucleophilic addition vs. substitution).
  • Competition Experiments : Compare reactivity with structurally related ketones (e.g., 3-Phenylbutan-2-one) to assess steric/electronic effects .

Q. How can computational methods (e.g., DFT, MD) predict the compound’s behavior in catalytic systems?

  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridine ring’s LUMO may guide interactions with metal catalysts.
  • Solvent Modeling : Use molecular dynamics (MD) simulations to study solvation effects on reaction pathways.
  • Docking Studies : Explore non-covalent interactions (e.g., π-stacking with enzymes) for potential biological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.